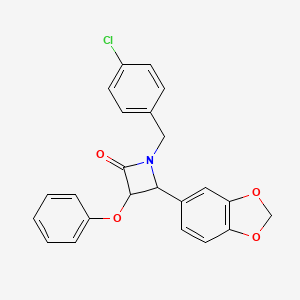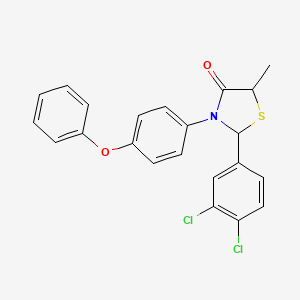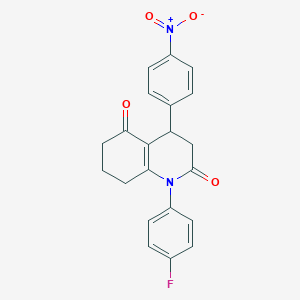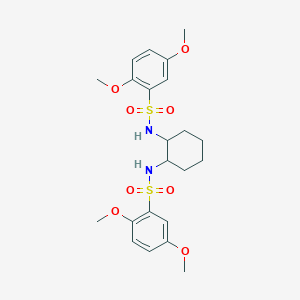![molecular formula C12H6Cl3N3 B11086540 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11086540.png)
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms attached to the phenyl and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. One-pot synthesis methods have been developed to facilitate the efficient production of this compound. For instance, a mild and efficient one-pot synthesis at room temperature has been reported, which involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above can be adapted for larger-scale production, given its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Aromatic Aldehydes: Used in the initial synthesis.
Hydrazine Derivatives: Used to form the triazole ring.
Oxidizing and Reducing Agents: Used for further modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl and pyridine rings.
Scientific Research Applications
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry:
Materials Science: It can be used in the synthesis of new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying various biochemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anticancer and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial effects.
Tris[1,2,4]triazolo[1,3,5]triazine: Used in the synthesis of new materials with specific properties.
Uniqueness
5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for various modifications, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C12H6Cl3N3 |
|---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H6Cl3N3/c13-7-4-5-8(9(14)6-7)12-17-16-11-3-1-2-10(15)18(11)12/h1-6H |
InChI Key |
BVHWCNSBWPSOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3Z)-5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11086459.png)
![7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11086464.png)


![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)
![10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11086500.png)
![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)



![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![6-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2H-pyran-2-one](/img/structure/B11086532.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11086544.png)
